Aminomethanetricarbonitrile
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Overview
Description
Preparation Methods
Aminomethanetricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves adding malononitrile to a cooled solution of potassium hydroxide in anhydrous ethanol . This method is considered convenient and provides access to the compound in good yields.
Chemical Reactions Analysis
Aminomethanetricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation Reactions: It can react with electrophilic compounds to form a wide range of dyes.
Substitution Reactions: The methylene group in this compound can be easily condensed with various electrophilic compounds.
Common reagents used in these reactions include bases like sodium hydride and potassium hydroxide, as well as acids . The major products formed from these reactions are heterocyclic compounds, dyes, and other complex organic molecules .
Scientific Research Applications
Aminomethanetricarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aminomethanetricarbonitrile involves its high reactivity due to the presence of three cyano groups and an amino group. These functional groups make it a versatile reagent in organic synthesis, allowing it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Aminomethanetricarbonitrile can be compared with other similar compounds such as malononitrile and its derivatives. While malononitrile itself is a simple dinitrile compound, this compound is a more complex molecule with additional functional groups that enhance its reactivity and versatility in organic synthesis . This uniqueness makes it a valuable reagent in the preparation of diverse heterocyclic systems and dyes .
Properties
CAS No. |
36307-61-6 |
---|---|
Molecular Formula |
C4H2N4 |
Molecular Weight |
106.09 g/mol |
IUPAC Name |
aminomethanetricarbonitrile |
InChI |
InChI=1S/C4H2N4/c5-1-4(8,2-6)3-7/h8H2 |
InChI Key |
QFWLDOKFOKXQTO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)(C#N)N |
Origin of Product |
United States |
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